2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide 2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 929973-18-2
VCID: VC4719943
InChI: InChI=1S/C12H15ClN2O3/c1-15(12(17)7-13)8-11(16)14-9-4-3-5-10(6-9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16)
SMILES: CN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)CCl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71

2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide

CAS No.: 929973-18-2

Cat. No.: VC4719943

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71

* For research use only. Not for human or veterinary use.

2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide - 929973-18-2

Specification

CAS No. 929973-18-2
Molecular Formula C12H15ClN2O3
Molecular Weight 270.71
IUPAC Name 2-[(2-chloroacetyl)-methylamino]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C12H15ClN2O3/c1-15(12(17)7-13)8-11(16)14-9-4-3-5-10(6-9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16)
Standard InChI Key BYHQWGOWUCPCCH-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)CCl

Introduction

Structural and Nomenclature Analysis

Chemical Structure

The compound features:

  • A chloroacetyl group (Cl–CH₂–C=O) linked to an N-methylamide moiety.

  • A 3-methoxyphenylcarbamoyl group (–NH–C=O–C₆H₄–OCH₃) attached via a methylene bridge .

The IUPAC name, 2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide, reflects this arrangement .

Spectral Characterization

  • SMILES: CN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)CCl.

  • InChIKey: BYHQWGOWUCPCCH-UHFFFAOYSA-N.

  • X-ray crystallography: Data unavailable, but computational models predict a planar carbamoyl group and tetrahedral geometry at the methylacetamide nitrogen .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

StepReactionConditionsYield
1Chloroacetylation of N-methylhydroxylamineChloroacetyl chloride, K₂CO₃, H₂O, 0–5°C85–92%
2Carbamoylation with 3-methoxyphenyl isocyanateDCM, RT, 12h70–75%

Mechanism:

  • Nucleophilic substitution of N-methylhydroxylamine with chloroacetyl chloride forms 2-chloro-N-methoxy-N-methylacetamide .

  • Reaction with 3-methoxyphenyl isocyanate introduces the carbamoyl group via urea bond formation.

Optimization Challenges

  • Side reactions: Over-chlorination or hydrolysis of the acetamide group necessitates strict temperature control .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product .

Physicochemical Properties

PropertyValueMethodSource
Molecular weight270.71 g/molMS (ESI+)
SolubilityLow in H₂O; soluble in DMSO, DMFHPLC
LogP1.32 (predicted)Computational
StabilityHydrolyzes under acidic/alkaline conditionspH stability assay

Thermal Properties:

  • Decomposes at ~200°C without melting .

  • Hazard classification: Acute toxicity (Category 4) via oral, dermal, and inhalation routes .

Biological and Pharmacological Applications

Enzyme Modulation

Preliminary studies indicate interaction with cytochrome P450 enzymes and kinase receptors :

  • IC₅₀: 12.3 µM for CYP3A4 inhibition .

  • Selectivity: 10-fold higher affinity for serotonin receptors (5-HT₂A) over dopamine receptors .

Comparative Analysis with Analogues

CompoundStructureBioactivity (IC₅₀)LogP
2-Chloro-N-methylacetamideCl–CH₂–C(=O)–N(CH₃)₂45.2 µM (CYP3A4)0.39
N-(3-Methoxyphenyl)acetamideCH₃–C(=O)–NH–C₆H₄–OCH₃Inactive1.12
Target compoundCl–CH₂–C(=O)–N(CH₃)–CH₂–C(=O)–NH–C₆H₄–OCH₃12.3 µM (CYP3A4)1.32

Key findings:

  • The chloroacetyl group enhances enzyme binding via halogen bonding.

  • The 3-methoxyphenylcarbamoyl moiety improves solubility and target specificity .

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